molecular formula C13H10Cl3NO B1497506 3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine CAS No. 1039922-08-1

3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine

Cat. No.: B1497506
CAS No.: 1039922-08-1
M. Wt: 302.6 g/mol
InChI Key: DDVAXLBVKMZWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-[(3,4-dichlorophenyl)methoxy]benzenamine is a chemical compound with the molecular formula C13H10Cl3NO and a molecular weight of 302.58 . It is primarily used for research and development purposes and is not intended for medicinal or household use .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom and a methoxy group attached to it. The methoxy group is further connected to another benzene ring with two chlorine atoms .

Safety and Hazards

Safety data indicates that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water but do not induce vomiting .

Properties

IUPAC Name

3-chloro-4-[(3,4-dichlorophenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO/c14-10-3-1-8(5-11(10)15)7-18-13-4-2-9(17)6-12(13)16/h1-6H,7,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVAXLBVKMZWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651890
Record name 3-Chloro-4-[(3,4-dichlorophenyl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039922-08-1
Record name 3-Chloro-4-[(3,4-dichlorophenyl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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